molecular formula C13H13NO5 B14207326 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate CAS No. 824950-71-2

2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate

Cat. No.: B14207326
CAS No.: 824950-71-2
M. Wt: 263.25 g/mol
InChI Key: JSYZTRNQFIJNQQ-UHFFFAOYSA-N
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Description

2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This compound is known for its unique structure, which includes a benzoylcarbamoyl group and an ethyl prop-2-enoate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate typically involves the reaction of benzoyl isocyanate with 2-hydroxyethyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The benzoylcarbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The ethyl prop-2-enoate moiety can participate in polymerization reactions, leading to the formation of polymeric materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylsulfanyl)phenyl]carbamoyl}oxy]ethyl prop-2-enoate
  • 2-[(Methylthio)phenyl]carbamoyl}oxy]ethyl prop-2-enoate

Uniqueness

2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized materials and compounds .

Properties

CAS No.

824950-71-2

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

2-(benzoylcarbamoyloxy)ethyl prop-2-enoate

InChI

InChI=1S/C13H13NO5/c1-2-11(15)18-8-9-19-13(17)14-12(16)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16,17)

InChI Key

JSYZTRNQFIJNQQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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